Pyridine, 2-[5-phenyl-4-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]-
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Overview
Description
Pyridine, 2-[5-phenyl-4-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]-: is a heterocyclic compound that features a pyridine ring fused with a triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[5-phenyl-4-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]- typically involves a multi-step process. One common method starts with the reaction of isonicotinohydrazide with isothiocyanatobenzene in ethanol under reflux conditions. The resulting product, 2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide, is then treated with sodium hydroxide and hydrochloric acid to yield 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. This intermediate is further reacted with 2-chloroacetonitrile in the presence of sodium hydroxide and N,N-dimethylformamide to produce the final compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-[5-phenyl-4-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce various reduced forms of the triazole ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, Pyridine, 2-[5-phenyl-4-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]- is investigated for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development .
Industry: The compound is also explored for its applications in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers, due to its ability to form stable complexes with metal ions .
Mechanism of Action
The mechanism by which Pyridine, 2-[5-phenyl-4-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]- exerts its effects involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the function of essential enzymes in bacterial cells, leading to cell death. In anticancer research, it may interfere with cell division processes, thereby inhibiting tumor growth .
Comparison with Similar Compounds
Pyridine, 4-[4-(4-pyridinyl)phenyl]-: Another pyridine-triazole derivative with similar structural features.
2-(4-Phenyl-5-pyridin-2-yl-4H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid: A compound with a cyclohexane ring fused to the triazole-pyridine structure.
Uniqueness: Pyridine, 2-[5-phenyl-4-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]- is unique due to its specific arrangement of the phenyl, pyridinyl, and triazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
758695-48-6 |
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Molecular Formula |
C18H13N5 |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
2-(5-phenyl-4-pyridin-4-yl-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C18H13N5/c1-2-6-14(7-3-1)17-21-22-18(16-8-4-5-11-20-16)23(17)15-9-12-19-13-10-15/h1-13H |
InChI Key |
TZIGNZQQEMNCNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=NC=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
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